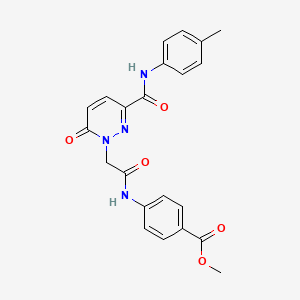![molecular formula C17H14ClN3O2S2 B2928788 2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 496026-96-1](/img/structure/B2928788.png)
2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with a complex structure. It contains several functional groups and rings, including a chlorophenyl group, a thieno[2,3-d]pyrimidin ring, and a sulfanylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a thieno[2,3-d]pyrimidin ring, which is a heterocyclic ring containing sulfur and nitrogen . It also has a chlorophenyl group attached, which is a phenyl ring with a chlorine atom substituted in. The compound also contains a prop-2-enyl group and a sulfanylacetamide group .Physical and Chemical Properties Analysis
The compound has a complex structure with a molecular weight of 449.984 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway critical for DNA synthesis and repair. These enzymes are attractive targets for anticancer and antimicrobial drug development due to their role in rapidly proliferating cells. The classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown potent inhibitory activity against human TS and DHFR, with the classical compound being the most potent dual inhibitor known to date. Such findings highlight the therapeutic potential of these compounds in cancer treatment and the importance of the thieno[2,3-d]pyrimidine scaffold for developing dual-function inhibitors (Gangjee et al., 2008).
Antimicrobial and Antitumor Applications
Several studies have been conducted to explore the antimicrobial and antitumor applications of this compound derivatives. These compounds have been evaluated against various bacterial strains, showing significant antibacterial activity, which suggests their potential use as antibacterial agents. Moreover, some derivatives have demonstrated anticancer activity, indicating their potential application in cancer chemotherapy. The broad spectrum of biological activities exhibited by these compounds underscores their significance in drug discovery and development (Hossan et al., 2012; Horishny et al., 2021).
Crystal Structure Analysis
The crystal structures of compounds related to this compound have been determined, providing valuable insights into their molecular conformations and potential interactions. These studies are crucial for understanding the structural basis of the compounds' biological activities and for guiding the design of new derivatives with improved therapeutic properties. The detailed analysis of molecular structures contributes to the optimization of drug candidates by elucidating the key features responsible for their activity and interactions with biological targets (Subasri et al., 2017).
Vibrational Spectroscopic Signatures and Theoretical Studies
Vibrational spectroscopy and theoretical calculations have been applied to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. These studies provide detailed information on the vibrational signatures of the compound, contributing to a deeper understanding of its molecular structure and interactions. Theoretical approaches, such as density functional theory (DFT), offer insights into the electronic structure and properties of the compound, aiding in the prediction of its biological activity and potential therapeutic applications (Jenepha Mary et al., 2022).
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-2-7-21-16(23)14-12(10-3-5-11(18)6-4-10)8-24-15(14)20-17(21)25-9-13(19)22/h2-6,8H,1,7,9H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXXMJUYJDMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N)SC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)



![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)
![2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2928722.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)
